

A Deep Dive into the Structural Analysis of 2-Adamantyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Adamantyl acetate

Cat. No.: B093418

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of **2-Adamantyl acetate**, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its rigid adamantane cage. This document details the key spectroscopic and crystallographic characteristics of **2-Adamantyl acetate**, outlines relevant experimental protocols, and presents logical workflows for its structural elucidation.

Molecular Structure and Properties

2-Adamantyl acetate ($C_{12}H_{18}O_2$) is an ester derivative of 2-adamantanol and acetic acid. The adamantane moiety, a diamondoid hydrocarbon, imparts significant rigidity and lipophilicity to the molecule.^[1] The IUPAC name for this compound is tricyclo[3.3.1.1^{3,7}]decan-2-yl acetate.^[2]

Table 1: General Properties of **2-Adamantyl Acetate**

Property	Value	Reference
Molecular Formula	$C_{12}H_{18}O_2$	[2][3]
Molar Mass	194.27 g/mol	[2]
IUPAC Name	tricyclo[3.3.1.1 ^{3,7}]decan-2-yl acetate	[2]
CAS Number	19066-22-9	[2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural characterization of **2-Adamantyl acetate**. The following sections summarize the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: While a specific experimental spectrum for **2-Adamantyl acetate** is not readily available in public databases, the chemical shifts can be predicted based on the known values for adamantane and acetate functional groups. The protons on the adamantane cage are expected to appear in the range of 1.5-2.5 ppm. The proton at the C2 position, being attached to the carbon bearing the acetate group, would be shifted downfield. The methyl protons of the acetate group are expected to produce a singlet at approximately 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of **2-Adamantyl acetate** has been recorded, though specific chemical shift assignments are not consistently published.[\[2\]](#) Based on data for other adamantane derivatives, the following assignments can be predicted. The carbonyl carbon of the acetate group is expected in the range of 170-171 ppm. The C2 carbon of the adamantane cage, bonded to the oxygen, would be significantly deshielded. The methyl carbon of the acetate group would appear around 21 ppm. The remaining adamantane carbons would have chemical shifts in the range of 27-38 ppm.

Table 2: Predicted NMR Data for **2-Adamantyl Acetate**

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity
Adamantane CH, CH ₂	1.5 - 2.5	Multiplets
O-CH (C ₂ -H)	~4.8	Broad Singlet
CO-CH ₃	~2.0	Singlet
¹³ C NMR	Predicted Chemical Shift (ppm)	
C=O	170.5	
C ₂ (Adamantane)	~75	
Adamantane CH	27-38	
Adamantane CH ₂	27-38	
CO-CH ₃	21.2	

Mass Spectrometry (MS)

Mass spectrometry of **2-Adamantyl acetate**, typically performed using gas chromatography-mass spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern. The molecular ion peak $[M]^+$ is expected at m/z 194. The most abundant fragment ion is observed at m/z 134, which corresponds to the loss of acetic acid (60 Da) from the molecular ion, forming the adamantyl cation.[\[2\]](#)

Table 3: Key Mass Spectrometry Fragments for **2-Adamantyl Acetate**

m/z	Proposed Fragment	Notes
194	$[C_{12}H_{18}O_2]^+$	Molecular Ion
134	$[C_{10}H_{14}]^+$	Base Peak, $[M - CH_3COOH]^+$
92	$[C_7H_8]^+$	Further fragmentation of the adamantyl cage
93	$[C_7H_9]^+$	Further fragmentation of the adamantyl cage

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Adamantyl acetate** is not readily available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for **2-Adamantyl Acetate**

Functional Group	Vibrational Mode	Predicted Absorption Range (cm ⁻¹)
C-H (Adamantane)	Stretching	2850 - 2950
C=O (Ester)	Stretching	1735 - 1750
C-O (Ester)	Stretching	1230 - 1250
C-H (Adamantane)	Bending	~1450

Crystallographic Data

As of the latest literature search, a crystal structure for **2-Adamantyl acetate** has not been deposited in the primary crystallographic databases. Therefore, experimental data on bond lengths, bond angles, and the crystal system are not available. The parent adamantane molecule has a highly symmetric, diamond-like cage structure with C-C bond lengths of approximately 1.54 Å.^[4] It can be inferred that the adamantane cage in **2-Adamantyl acetate** retains this rigid structure.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of **2-Adamantyl acetate**, based on standard laboratory techniques and procedures for related compounds.

Synthesis of 2-Adamantyl Acetate

This protocol is adapted from the synthesis of 1-Adamantyl acetate and is a standard esterification procedure.

Materials:

- 2-Adamantanol
- Acetic anhydride
- Pyridine
- 4-(Dimethylamino)pyridine (DMAP) (catalyst)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- In a round-bottom flask, dissolve 2-adamantanol in pyridine.
- Add a catalytic amount of DMAP to the solution.
- Cool the flask in an ice bath and slowly add acetic anhydride with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding water.
- Extract the product with diethyl ether.
- Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
- Collect the fractions containing the product and remove the solvent in vacuo to yield pure **2-Adamantyl acetate**.

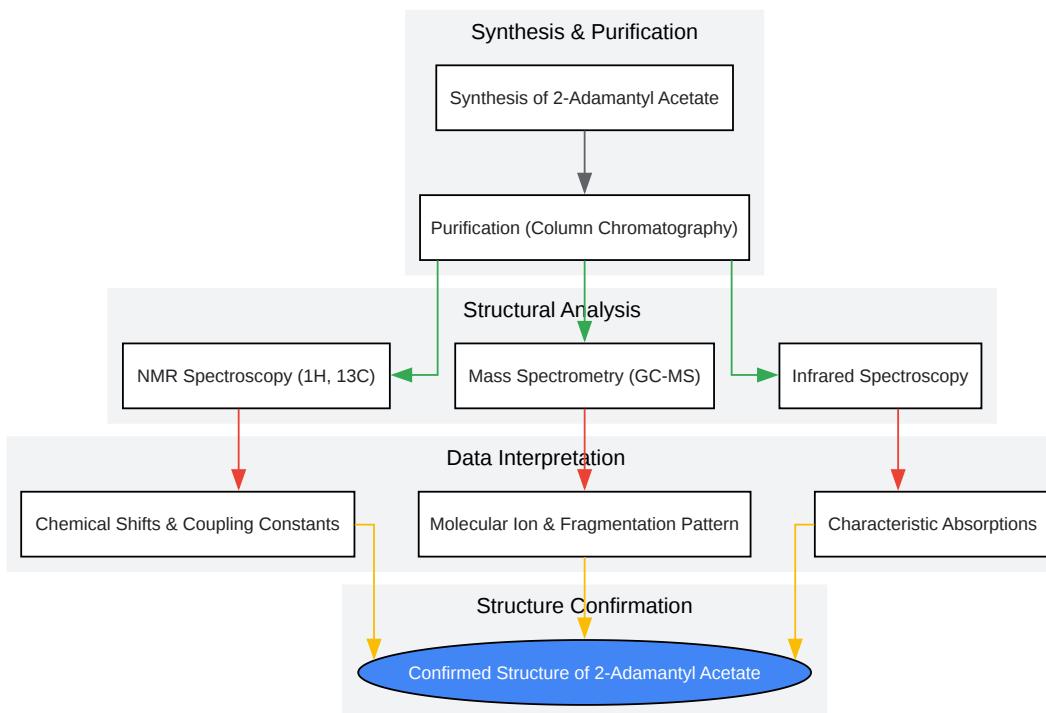
Analytical Techniques

NMR Spectroscopy:

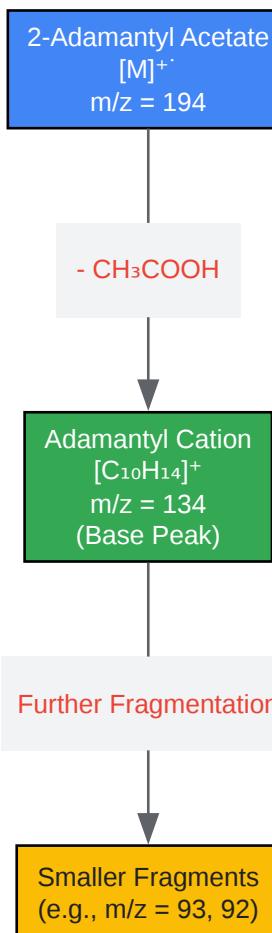
- Prepare a sample by dissolving 5-10 mg of **2-Adamantyl acetate** in approximately 0.6 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Gas Chromatography-Mass Spectrometry (GC-MS):

- Prepare a dilute solution of **2-Adamantyl acetate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Inject an aliquot of the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5).
- Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
- The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
- Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.


Infrared (IR) Spectroscopy:

- Prepare a sample for analysis. For a solid, this can be done by preparing a KBr pellet or by dissolving the sample in a suitable solvent (e.g., CCl_4) for analysis in a solution cell. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of **2-Adamantyl acetate** and a conceptual representation of its mass spectrometry fragmentation.

Experimental Workflow for Structural Analysis of 2-Adamantyl Acetate

Conceptual Mass Spectrometry Fragmentation of 2-Adamantyl Acetate

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectratabase.com [spectratabase.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Deep Dive into the Structural Analysis of 2-Adamantyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093418#structural-analysis-of-2-adamantyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com